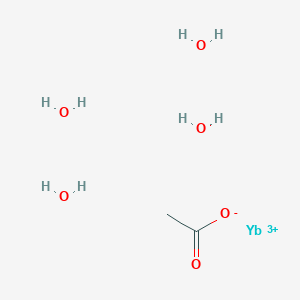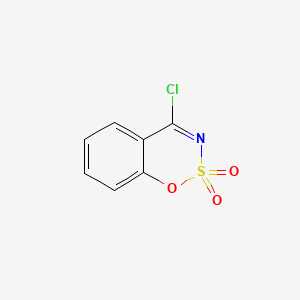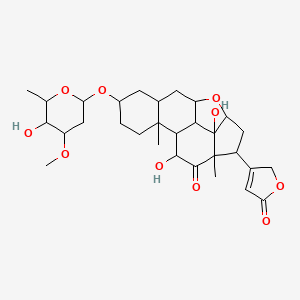
Sarveroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarveroside is a steroid glycoside, specifically a cardenolide, known for its biological activity. It is derived from Sarverogenin and is chemically identified as Sarverogenin 3-O-β-D-sarmentoside . This compound has been studied for its potential pharmacological properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of Sarveroside involves several steps, starting from the extraction of Sarverogenin. The glycosylation of Sarverogenin with β-D-sarmentoside is a key step in the preparation of this compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process
Analyse Chemischer Reaktionen
Sarveroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: Substitution reactions involving this compound can occur at the glycosidic linkage, where different sugar moieties can be introduced.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sarveroside is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role as a natural product with biological activity.
Medicine: this compound has potential pharmacological applications, including its use as a cardiotonic agent due to its structural similarity to other cardenolides.
Wirkmechanismus
The mechanism of action of Sarveroside involves its interaction with specific molecular targets, such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound can exert cardiotonic effects, similar to other cardenolides. This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Sarveroside is similar to other cardenolides, such as digitoxin and ouabain. it is unique due to its specific glycosylation pattern and the presence of the β-D-sarmentoside moiety. This uniqueness may contribute to its distinct biological activity and potential therapeutic applications .
Similar compounds include:
- Digitoxin
- Ouabain
- Digoxin
These compounds share structural similarities with this compound but differ in their glycosylation patterns and specific biological activities .
Eigenschaften
CAS-Nummer |
545-36-8 |
|---|---|
Molekularformel |
C30H42O10 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
10,16-dihydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-8,12-dimethyl-13-(5-oxo-2H-furan-3-yl)-18-oxapentacyclo[13.2.1.03,8.09,17.012,16]octadecan-11-one |
InChI |
InChI=1S/C30H42O10/c1-13-25(32)19(36-4)11-22(38-13)39-16-5-6-28(2)15(8-16)9-18-23-24(28)26(33)27(34)29(3)17(14-7-21(31)37-12-14)10-20(40-18)30(23,29)35/h7,13,15-20,22-26,32-33,35H,5-6,8-12H2,1-4H3 |
InChI-Schlüssel |
XYPIGUUTGMMFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5C3C(C(=O)C6(C5(C(O4)CC6C7=CC(=O)OC7)O)C)O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


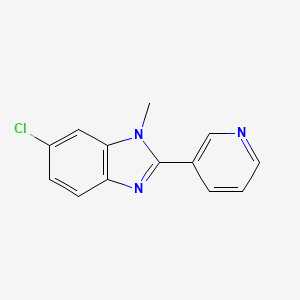
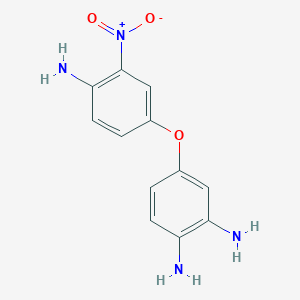
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
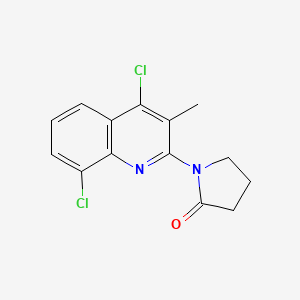
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
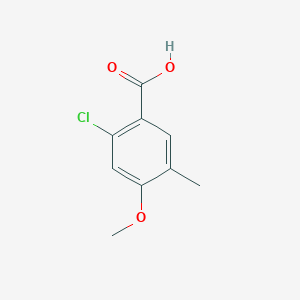
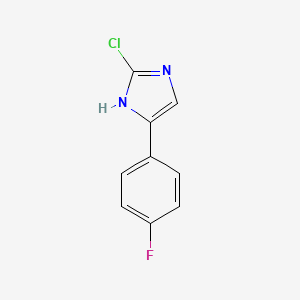
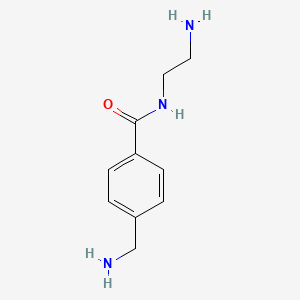
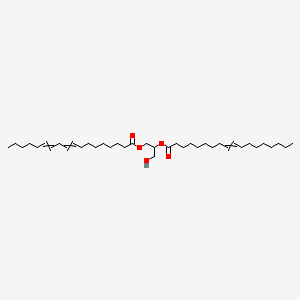
![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
